Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C10H8N4O2 and its molecular weight is 216.2. The purity is usually 95%.
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Scientific Research Applications
Structural and Synthetic Relevance
The compound Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate is structurally related to pyrazolo[1,5-a]pyrimidine scaffolds, which are known for their significant medicinal and pharmaceutical relevance. The pyrazolo[1,5-a]pyrimidine scaffold, in particular, is recognized as a privileged heterocycle in drug discovery due to its broad range of medicinal properties, including anticancer, central nervous system agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. It serves as a building block for developing drug-like candidates, and the structure-activity relationship (SAR) studies associated with this scaffold have received considerable attention from medicinal chemists. Many lead compounds derived from this scaffold target various diseases, indicating the potential of further exploiting this privileged scaffold for developing potential drug candidates (Cherukupalli et al., 2017).
Importance in Synthetic Pathways
The pyranopyrimidine core, closely related to pyrazolo[1,5-a]pyrimidine scaffolds, is crucial for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Recent studies emphasize the application of hybrid catalysts for synthesizing various pyranopyrimidine scaffolds, illustrating the significant role of these structures in the development of lead molecules through broader catalytic applications (Parmar et al., 2023).
Regio-Orientation and Selectivity in Reactions
The reactions of aminopyrazoles, a related class to pyrazolo[1,5-a]pyrimidine, with bielectrophilic reagents leading to the formation of pyrazolo[1,5-a]pyrimidines are of particular interest due to the regio-orientation and regioselectivity they exhibit. The significance of regio-orientation in these reactions is highlighted, especially when considering the literature controversy associated with the substituents' orientation on the pyrimidine ring of pyrazolo[1,5-a]pyrimidines when reacting with unsymmetrical bielectrophilic reagents (Mohamed & Mahmoud, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
The future directions for research on Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate could include further exploration of its synthesis, chemical reactions, and potential applications. Given the antimicrobial properties of similar compounds , it could be interesting to investigate whether this compound has similar properties.
Properties
IUPAC Name |
ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c1-2-16-10(15)8-6-12-14-4-3-7(5-11)13-9(8)14/h3-4,6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWASETHGWNBXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823265-30-0 |
Source
|
Record name | ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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